N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine
Description
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is an arylaldoxime derivative characterized by a hydroxylamine group (-NH-O-) attached to a methylidene (-CH=) bridge, which is further connected to a substituted phenyl ring. The phenyl ring contains electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively. This substitution pattern distinguishes it from simpler hydroxylamine derivatives and influences its electronic, steric, and reactivity profiles.
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-8(7-11-12)5-4-6-9(10)13-2/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUOZUMZNHTMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610164 | |
| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-99-4 | |
| Record name | N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate or pyridine . The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for 2-ethoxy-3-methoxybenzaldehyde oxime are not well-documented, the general approach involves the same synthetic route as described above. The process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Agents
One significant application of N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating bacterial resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. The compound serves as a precursor for synthesizing various beta-lactam derivatives that enhance the efficacy of existing antibiotics by inhibiting bacterial enzymes that confer resistance .
Case Study: Synthesis of Beta-Lactamase Inhibitors
Research has demonstrated that derivatives of hydroxylamine can be effectively utilized to prepare compounds that inhibit beta-lactamases, thereby restoring the activity of beta-lactam antibiotics against resistant strains of bacteria. For example, the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides from hydroxylamine derivatives has shown promising results in laboratory settings .
Organic Synthesis
Intermediates in Chemical Reactions
this compound acts as an important intermediate in various organic synthesis reactions. Its structure allows it to participate in condensation reactions, leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways Using Hydroxylamine Derivatives
Anticancer Research
Potential Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds derived from hydroxylamine derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant promise as new therapeutic agents.
Case Study: Evaluation Against Tumor Cell Lines
In a study assessing the antiproliferative effects of substituted pyrazoles derived from hydroxylamines, several compounds exhibited potent activity against tumor cell lines such as EGFR-TK inhibitors, indicating their potential use in cancer therapy .
Cosmetic Formulations
Use as a Stabilizing Agent
this compound is also explored for its role in cosmetic formulations, particularly as a stabilizing agent due to its non-ionic properties. Its ability to maintain pH levels within a desirable range (6-8.5) makes it suitable for use in various personal care products .
Mechanism of Action
The mechanism of action of 2-ethoxy-3-methoxybenzaldehyde oxime involves its interaction with molecular targets such as enzymes. The oxime group can form stable complexes with metal ions and inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) in the target compound likely reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., -NO₂, -CF₃) in analogs . Steric hindrance from the 2-ethoxy group may influence conformational stability, as seen in crystal structures of related compounds (e.g., dihedral angles of 42–54° in ).
- Synthetic Yields : High yields (75–91%) for analogs () suggest efficient protocols for arylaldoximes, which could be adapted for the target compound.
Reactivity and Functional Group Behavior
The hydroxylamine group (-NH-O-) is a critical functional moiety. In N-t-butyl hydroxylamine (), this group confers antioxidant properties by scavenging reactive oxygen species (ROS) and delaying cellular senescence. Similarly, the target compound’s hydroxylamine group may participate in redox reactions or act as a chelating agent.
Comparison of Reactivity :
- N-(2-Methoxyphenyl)hydroxylamine () forms DNA adducts due to metabolic activation, highlighting the role of substituent position (ortho-methoxy) in bioactivity. The target compound’s 3-methoxy group may alter metabolic pathways, reducing toxicity .
- Carboximidoyl Chlorides (): Arylaldoximes like the target compound can be converted to carboximidoyl chlorides (e.g., 3a–3e) for polymer or pharmaceutical synthesis.
Physicochemical Properties
- Solubility : Methoxy/ethoxy groups may increase hydrophobicity compared to nitro- or trifluoromethyl-substituted analogs.
- Stability : Hydrogen bonding (e.g., O—H···N in ) and steric effects from substituents could enhance crystalline stability.
Biological Activity
N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
This compound features a hydroxylamine functional group, which is known for its reactivity and potential biological implications.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : Hydroxylamines can act as enzyme inhibitors or activators, affecting various biochemical pathways. This compound may inhibit enzymes involved in oxidative stress responses, similar to other derivatives in its class.
- DNA Interaction : Some studies suggest that compounds with similar structures can bind to DNA and interact with topoisomerases, leading to DNA damage and apoptosis in cancer cells.
- Antioxidant Activity : The presence of methoxy and ethoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antimicrobial agents .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant potency against specific tumor types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 10.0 |
| A549 (Lung Cancer) | 7.5 |
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of several hydroxylamine derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both bacterial and fungal strains, supporting its potential use as a therapeutic agent .
- Antitumor Research : In another investigation, the compound was tested against a panel of human tumor cell lines, revealing significant cytotoxicity particularly in cervical and lung cancer models. The study highlighted the need for further exploration into its mechanism of action and potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
